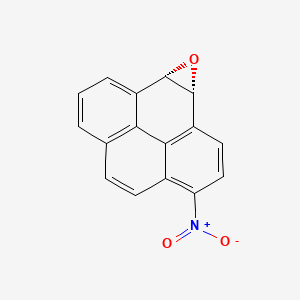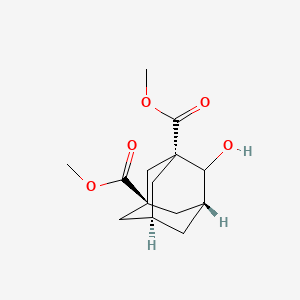
dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate is a complex organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate typically involves multiple steps, starting from readily available adamantane derivatives. One common method involves the hydroxylation of adamantane followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester groups can produce the corresponding alcohols.
科学研究应用
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.
作用机制
The mechanism by which dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The rigid structure of the adamantane core allows for precise interactions with these targets, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
Adamantane: The parent compound, known for its antiviral properties.
Amantadine: A derivative used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Another antiviral compound similar to amantadine.
Uniqueness
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its stability and rigidity, imparted by the adamantane core, make it a valuable compound in both research and industrial contexts .
属性
CAS 编号 |
19930-86-0 |
|---|---|
分子式 |
C14H20O5 |
分子量 |
268.309 |
IUPAC 名称 |
dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-18-11(16)13-4-8-3-9(6-13)10(15)14(5-8,7-13)12(17)19-2/h8-10,15H,3-7H2,1-2H3/t8-,9+,10?,13+,14+/m0/s1 |
InChI 键 |
XJJNFNWGGXCBDY-OBDRPRAHSA-N |
SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)(C2)C(=O)OC)O |
同义词 |
4-Hydroxy-1,3-adamantanedicarboxylic acid dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


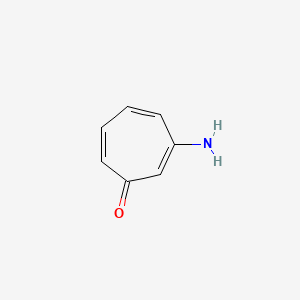

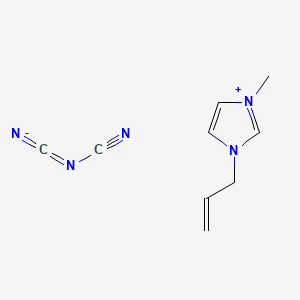
![(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B560983.png)
![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)
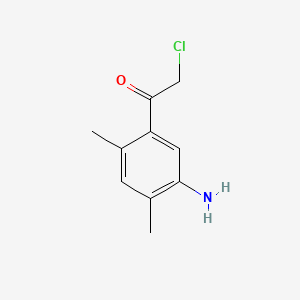
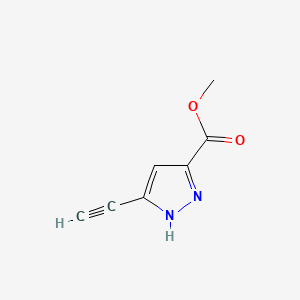
![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)
![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)
